

octabromobiphenyl physical and chemical characteristics

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Compound of Interest

Compound Name: Octabromobiphenyl

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An In-Depth Technical Guide to the Physical and Chemical Characteristics of
Octabromobiphenyl

Introduction

Octabromobiphenyl (OBBP) is a member of the polybrominated biphenyls (PBBs) class of synthetic organobromine compounds. PBBs are a group of 209 distinct congeners, where one to ten bromine atoms are attached to the biphenyl structure[1]. Historically, OBBP was utilized as an additive flame retardant in thermoplastics, particularly in plastics for computer monitors, televisions, and other electronic equipment, to inhibit combustion[2][3].

Production and use of OBBP have been largely discontinued in most parts of the world due to significant concerns regarding its environmental persistence, bioaccumulation, and potential toxicity[2]. A critical consideration for researchers is the distinction between specific OBBP congeners and the commercial formulations used in industry. Commercial OBBP products were not pure compounds but rather mixtures of various PBBs, often with nonabromobiphenyl being the predominant component[2]. This guide provides a detailed overview of the physical and chemical properties of **octabromobiphenyl**, intended for researchers, scientists, and professionals in drug development and environmental science.

Chemical and Physical Properties

Octabromobiphenyl is a white, solid substance under standard conditions[2][4]. Its high molecular weight and extensive bromination contribute to its low volatility and poor solubility in

water. It is, however, soluble in certain organic solvents like methylene chloride and benzene[2]. The physical and chemical characteristics are heavily influenced by the specific arrangement of the eight bromine atoms on the biphenyl rings.

Table 1: Physical and Chemical Properties of **Octabromobiphenyl**

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₂ Br ₈	[2][4]
Molecular Weight	785.4 g/mol	[2]
Appearance	White solid	[2][4]
Melting Point	200-250 °C	[2]
Boiling Point	533.3 - 554.4 °C (Predicted/Estimated)	[4][5]
Vapor Pressure	7.0 x 10 ⁻¹¹ mm Hg at 28 °C	[2][4]
Water Solubility	20-30 µg/kg (0.02-0.03 mg/L) at 25 °C	[2]
Log K _{ow} (Octanol-Water Partition Coefficient)	5.53	[2]
Henry's Law Constant	2.4 x 10 ⁻⁹ atm·m ³ /mol (Estimated)	[4]
Decomposition Temperature	Decomposes at 435 °C	[2]

Reactivity and Environmental Fate

Octabromobiphenyl is chemically stable and highly persistent in the environment[2]. Its degradation under normal environmental conditions is extremely slow.

- Thermal Decomposition: When heated to decomposition, OBBP emits toxic fumes of hydrogen bromide[2].

- **Biodegradation:** Data on the biodegradation of OBBP is limited, but related PBBs are known to be recalcitrant to environmental degradation. Some slow anaerobic degradation may occur over long periods[2][4].
- **Environmental Mobility:** Due to its very low water solubility and high octanol-water partition coefficient, OBBP strongly adsorbs to soil, sediments, and suspended organic matter in aquatic environments[4]. Its estimated soil organic carbon-water partitioning coefficient (Koc) is high (349,000), indicating it will be immobile in soil[2][4]. Volatilization from water or soil surfaces is not considered a significant fate process[4].

The following diagram illustrates the primary environmental pathways for **octabromobiphenyl** following its release.

Diagram 1: Environmental fate of **octabromobiphenyl**.

Toxicological Profile

Exposure to PBBs, including **octabromobiphenyl**, can occur through inhalation, ingestion, or dermal contact[2]. These compounds are lipophilic and tend to accumulate in adipose tissue and the liver[2][3].

- **Absorption and Excretion:** Following exposure, OBBP is absorbed and distributed throughout the body. Elimination is slow; studies in rats have shown that while a significant portion of a dose is excreted within 24 hours, the remainder has a biological half-life exceeding 16 days[3][6].
- **Metabolism:** Some evidence suggests that **octabromobiphenyl** can be metabolized via reductive debromination, forming PBBs with fewer bromine atoms, which may themselves be toxic[2].
- **Health Effects:** PBB exposure is associated with a range of adverse health effects, including weight loss, skin disorders (like acne), and negative impacts on the liver, kidneys, thyroid gland, and nervous and immune systems[2]. It is considered a secondary hepatotoxin (a substance that causes liver damage)[2].

Table 2: Toxicological Data for **Octabromobiphenyl**

Parameter	Observation	Source(s)
Primary Routes of Exposure	Oral, Inhalation, Dermal	[2]
Primary Target Organs	Liver, Adipose Tissue, Kidneys, Thyroid	[2][3]
Acute Toxicity (Rat, Oral)	LDLo: 2000 mg/kg	[4]
Bioaccumulation	Accumulates in fat and liver; accumulation increases with continued exposure without reaching a plateau.	[3][6]
Reported Health Effects	Weight loss, skin disorders, neurotoxicity, immunotoxicity, hepatotoxicity.	[2]

The workflow from exposure to excretion is depicted in the diagram below.

Diagram 2: ADME workflow for **octabromobiphenyl**.

Experimental Protocols

Accurate detection and quantification of **octabromobiphenyl** in various matrices are essential for research and monitoring. The primary analytical technique employed is gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Analysis of Octabromobiphenyl by GC-MS

This protocol is a generalized procedure based on established methods for analyzing PBBs and other brominated flame retardants[7][8].

- Objective: To quantify the concentration of **octabromobiphenyl** in a prepared sample extract.
- Principle: The sample extract is injected into a gas chromatograph, which separates the components based on their volatility and interaction with the capillary column. The separated components then enter a mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio, allowing for specific identification and quantification.

- Apparatus: Gas chromatograph coupled with a single quadrupole or more sensitive mass spectrometer (e.g., Agilent Intuvo 9000 GC/5977B MS)[7].
- Reagents: High-purity toluene, certified **octabromobiphenyl** standard, internal standards (e.g., isotopically labeled PBBs).
- Procedure:
 - Standard Preparation: Prepare a series of calibration standards by diluting a certified stock solution of OBBP in toluene to concentrations ranging from 0.1 to 5.0 mg/L[7].
 - GC-MS Conditions:
 - Column: Use a short, narrow-bore capillary column (e.g., 15 m x 0.25 mm ID, 0.1 µm film thickness) to minimize analyte degradation at high temperatures[7].
 - Carrier Gas: Helium at a constant flow rate.
 - Injector: Pulsed splitless injection at a high temperature (e.g., 280-300 °C).
 - Oven Program: A rapid temperature ramp (e.g., 25-40 °C/min) to a final temperature of around 320 °C is employed to ensure elution without thermal decomposition[7].
 - MS Detection: Operate the mass spectrometer in electron capture negative ionization (ECNI) mode for high sensitivity towards halogenated compounds, or electron ionization (EI) mode, monitoring for characteristic ions of OBBP.
 - Analysis: Inject the prepared sample extracts and calibration standards.
 - Quantification: Construct a calibration curve from the standards and determine the concentration of OBBP in the samples by comparing their peak areas to the curve.

Protocol 2: Extraction of OBBP from Sediment Samples

This protocol outlines a method for extracting OBBP from a solid environmental matrix prior to GC-MS analysis[8].

- Objective: To efficiently extract **octabromobiphenyl** from sediment samples for subsequent analysis.
- Principle: Pressurized Liquid Extraction (PLE) uses elevated temperatures and pressures to increase the efficiency and speed of solvent extraction from a solid matrix. A multi-step cleanup process is then required to remove interfering co-extracted substances.
- Apparatus: Pressurized Liquid Extraction system (e.g., Dionex ASE 200), rotary evaporator, Gel Permeation Chromatography (GPC) system, Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, silica).
- Reagents: n-hexane, acetone, anhydrous sodium sulfate.
- Procedure:
 - Sample Preparation: Freeze-dry the sediment sample and grind it to a fine powder. Mix a known mass (e.g., 20 g) with anhydrous sodium sulfate[8].
 - Spiking: Spike the sample with a surrogate internal standard to monitor extraction efficiency.
 - Extraction: Perform PLE using a mixture of n-hexane/acetone (e.g., 3:1 v/v) at an elevated temperature (e.g., 70 °C) and pressure (e.g., 2000 psi)[8].
 - Concentration: Concentrate the resulting extract to a small volume (e.g., 0.5 mL) using a rotary evaporator or a gentle stream of nitrogen.
 - Cleanup:
 - GPC: Pass the concentrated extract through a GPC column to remove large molecules like lipids.
 - SPE: Further purify the extract using sequential SPE cartridges. An Oasis HLB cartridge can remove polar interferences, and a silica cartridge can separate the analytes into fractions[8].

- Final Preparation: The final cleaned extract is solvent-exchanged into a suitable solvent (e.g., toluene) and concentrated to a final volume for GC-MS analysis.

The following diagram outlines the general workflow for the analysis of OBBP in an environmental sample.

Diagram 3: General analytical workflow for **octabromobiphenyl**.

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